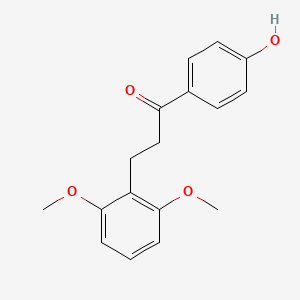

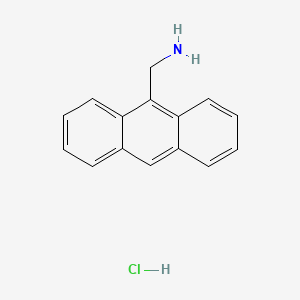

(2-Methoxy-6-methylphenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Metoxi-6-metilfenil)metanamina es un compuesto orgánico con la fórmula molecular C9H13NO. Es un derivado de la metanamina, donde el anillo fenilo está sustituido por un grupo metoxi en la posición 2 y un grupo metilo en la posición 6.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (2-Metoxi-6-metilfenil)metanamina generalmente implica la reacción de 2-metoxi-6-metilbenzaldehído con amoníaco o una fuente de amina bajo condiciones de aminación reductora. La reacción puede ser catalizada por catalizadores de hidrogenación como paladio sobre carbono (Pd/C) o utilizando agentes reductores como el triacetoxihidruro de sodio.

Métodos de producción industrial: En un entorno industrial, la producción de (2-Metoxi-6-metilfenil)metanamina puede implicar procesos de aminación reductora a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como cristalización o destilación.

Tipos de reacciones:

Oxidación: (2-Metoxi-6-metilfenil)metanamina puede sufrir reacciones de oxidación para formar aldehídos o ácidos carboxílicos correspondientes.

Reducción: El compuesto se puede reducir para formar aminas secundarias o terciarias.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde los grupos metoxi o metilo pueden ser reemplazados por otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan con frecuencia.

Sustitución: Los agentes halogenantes como el bromo (Br2) o el cloro (Cl2) se pueden utilizar para reacciones de sustitución.

Productos principales formados:

Oxidación: Formación de 2-metoxi-6-metilbenzaldehído o ácido 2-metoxi-6-metilbenzoico.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Formación de derivados halogenados u otras fenilmetanaminas sustituidas.

Aplicaciones Científicas De Investigación

(2-Metoxi-6-metilfenil)metanamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología: Se estudió por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.

Industria: Utilizado en la producción de productos químicos especiales y como bloque de construcción en la síntesis de moléculas complejas.

Mecanismo De Acción

El mecanismo de acción de (2-Metoxi-6-metilfenil)metanamina implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales.

Compuestos similares:

- (2-Metoxi)metanamina

- (2-Metilfenil)metanamina

- (2-Metoxi-4-metilfenil)metanamina

Comparación: (2-Metoxi-6-metilfenil)metanamina es única debido a la posición específica de los grupos metoxi y metilo en el anillo fenilo. Esta disposición estructural puede influir en su reactividad y actividad biológica, haciéndola distinta de otros compuestos similares. Por ejemplo, la presencia del grupo metoxi en la posición 2 puede mejorar sus propiedades de donación de electrones, mientras que el grupo metilo en la posición 6 puede afectar sus interacciones estéricas.

Comparación Con Compuestos Similares

- (2-Methoxyphenyl)methanamine

- (2-Methylphenyl)methanamine

- (2-Methoxy-4-methylphenyl)methanamine

Comparison: (2-Methoxy-6-methylphenyl)methanamine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 2-position can enhance its electron-donating properties, while the methyl group at the 6-position can affect its steric interactions.

Propiedades

Fórmula molecular |

C9H13NO |

|---|---|

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

(2-methoxy-6-methylphenyl)methanamine |

InChI |

InChI=1S/C9H13NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,6,10H2,1-2H3 |

Clave InChI |

BHFDOJTUMKKPAN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)OC)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B12310537.png)

![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)

![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)

![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)